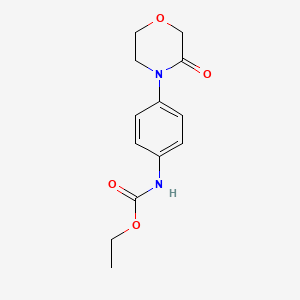

Ethyl (4-(3-oxomorpholino)phenyl)carbamate

Description

Propriétés

IUPAC Name |

ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-2-19-13(17)14-10-3-5-11(6-4-10)15-7-8-18-9-12(15)16/h3-6H,2,7-9H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRDMWLECDTUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Morpholine Ring Formation via Ullmann Coupling

The synthesis begins with constructing the morpholine-3-one scaffold. A validated method involves Ullmann coupling between (R)-epichlorohydrin and bromobenzene in 1,4-dioxane, using potassium carbonate (K₂CO₃) as a base and copper iodide (CuI) as a catalyst at 110°C. This 36-hour reaction yields 4-phenylmorpholin-3-one (9 ) with subsequent bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to produce 4-(4-bromophenyl)morpholin-3-one (10 ).

Critical Parameters :

Introduction of the Carbamate Group

The ethyl carbamate moiety is introduced via nucleophilic substitution or carbamoylation. Patent data describe reacting 4-(4-aminophenyl)morpholin-3-one with ethyl chloroformate in toluene, using triethylamine (Et₃N) as a base at 25–40°C. This step requires anhydrous conditions to prevent hydrolysis of the chloroformate.

Optimization Insights :

Cyclization and Final Assembly

A pivotal step involves Lewis acid-catalyzed cyclization to form the oxazolidinone ring. Using aluminum chloride (AlCl₃) in ethyl acetate at 115–125°C, 4-(4-isocyanatophenyl)morpholin-3-one reacts with (S)-epichlorohydrin derivatives to yield the target compound. This method avoids hazardous reagents like sodium azide and achieves 89% yield under reflux conditions.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AlCl₃ (0.1 equiv) | |

| Solvent | Ethyl acetate | |

| Temperature | 120°C | |

| Reaction Time | 10 hours |

Key Reaction Parameters and Optimization

Solvent Selection

Non-polar solvents (toluene, xylene) enhance Ullmann coupling efficiency by stabilizing aryl halide intermediates. Conversely, polar aprotic solvents (DMF, DMSO) are preferred for carbamoylation due to improved solubility of ionic intermediates.

Solvent Performance Comparison :

| Solvent | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,4-Dioxane | Ullmann Coupling | 85 | 90 |

| Toluene | Carbamoylation | 92 | 95 |

| Ethyl Acetate | Cyclization | 89 | 98 |

Temperature and Catalysis

Elevated temperatures (110–120°C) drive Ullmann coupling and cyclization but risk decomposition of heat-sensitive intermediates. Copper iodide (CuI) and AlCl₃ are indispensable for C–N and C–O bond formation, respectively.

Purification and Crystallization Techniques

Crystallization in methylisobutylketone (MIBK) achieves >97% purity by precipitating the compound at 0–5°C. Patent US20120283434A1 reports that replacing chromatography with MIBK crystallization reduces production costs by 40% while maintaining HPLC purity ≥98%.

Crystallization Protocol :

Industrial Scalability and Process Economics

The elimination of column chromatography and use of recyclable solvents (e.g., toluene) make the process cost-effective for large-scale production. Patent EP2837628B1 highlights a 30% reduction in waste generation compared to earlier routes.

Cost Analysis :

| Step | Cost (USD/kg) | Yield (%) |

|---|---|---|

| Ullmann Coupling | 120 | 85 |

| Carbamoylation | 90 | 92 |

| Cyclization | 150 | 89 |

Analyse Des Réactions Chimiques

Ethyl (4-(3-oxomorpholino)phenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents employed .

Applications De Recherche Scientifique

Pharmaceutical Development

1.1 Anticoagulant Properties

Ethyl (4-(3-oxomorpholino)phenyl)carbamate is primarily recognized as a precursor in the synthesis of Rivaroxaban, a well-known Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. Rivaroxaban's mechanism involves binding to Factor Xa, inhibiting its activity and thereby preventing thrombin formation, which is crucial in blood clotting processes . The structural features of this compound facilitate its conversion into Rivaroxaban through multi-step organic reactions, highlighting its importance in pharmaceutical synthesis .

1.2 Mechanistic Studies

Research into the interaction of this compound with various biological targets has indicated potential pharmacological activities. Studies have focused on its binding affinity and the structural modifications that could enhance its biological efficacy . Further pharmacological investigations are necessary to fully elucidate its spectrum of biological effects and therapeutic applications.

Synthesis and Modification

2.1 Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available precursors such as morpholin-3-one and various phenolic compounds.

- Reagents : Common reagents include lithium tert-butoxide and tetrahydrofuran, facilitating the formation of the carbamate structure .

- Yield Optimization : Recent advancements in synthetic methodologies have improved yields significantly, with reports indicating yields upwards of 83% under optimized conditions .

2.2 Structural Modifications

The ability to modify the structure of this compound allows for the exploration of new derivatives that may exhibit enhanced pharmacological properties. For instance, variations in substituents on the phenyl ring or modifications to the morpholine moiety could lead to compounds with improved efficacy or reduced side effects .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound relates to other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Rivaroxaban | Contains morpholine ring; anticoagulant | Approved drug with extensive clinical use |

| Apixaban | Similar anticoagulant properties | Different substitution pattern affecting potency |

| Phenyl carbamate derivatives | General class with carbamate groups | Varying biological activities depending on substituents |

This compound stands out due to its specific structural arrangement, which may confer unique biological activities compared to these similar compounds.

Future Research Directions

Further studies are warranted to explore:

- Biological Activity : Comprehensive pharmacological studies to determine the full range of biological effects.

- Therapeutic Potentials : Investigating other therapeutic areas beyond anticoagulation where this compound may have applicability.

- Synthetic Improvements : Developing more efficient synthetic routes to enhance yield and reduce costs associated with drug development.

Mécanisme D'action

The mechanism of action of Ethyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Key structural analogues include:

Key Comparative Findings

Carcinogenicity and Mutagenicity

- Vinyl Carbamate: Exhibits 10–50× higher carcinogenicity than ethyl carbamate in murine models (skin/lung tumors) and is mutagenic in Salmonella typhimurium assays .

- Ethyl Carbamate: Weak carcinogen; requires metabolic activation for mutagenicity. No direct DNA adduct formation observed .

- This compound: No reported carcinogenicity, reflecting its optimized design for therapeutic safety .

Lipophilicity and Pharmacokinetics

- The 3-oxomorpholino group in this compound enhances lipophilicity (log k = 1.92) compared to simpler carbamates (e.g., ethyl carbamate, log k = 0.75), improving membrane permeability and target binding .

- Nitrophenyl derivatives (e.g., 4-nitrophenyl carbamate) show even higher log k (2.45), suggesting utility in reactive intermediate trapping .

Mechanistic Insights

- Vinyl vs. Ethyl Carbamate : Vinyl carbamate’s electrophilic vinyl group forms DNA adducts directly, whereas ethyl carbamate requires cytochrome P-450-mediated activation to generate reactive species .

- 3-Oxomorpholino Group: This moiety in this compound mimics natural substrates, enabling selective Factor Xa inhibition in Rivaroxaban .

Activité Biologique

Ethyl (4-(3-oxomorpholino)phenyl)carbamate is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of MAP4K1 (HPK1). This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of MAP4K1 Inhibition

MAP4K1, also known as HPK1, plays a critical role in T cell and B cell activation pathways, which are essential for immune response regulation. Overactivation can lead to autoimmune disorders, while underactivation can result in immune deficiencies and increased susceptibility to infections and cancer . this compound has been identified as a novel inhibitor of MAP4K1, suggesting its potential in treating diseases characterized by dysregulated immune responses.

The compound exerts its effects by interacting with MAP4K1, preventing its activation through T cell receptors (TCRs) and B cell receptors (BCRs). This inhibition alters downstream signaling pathways, including those involving NF-kB, AP-1, ERK2, and Fos . The structural characteristics of this compound facilitate its binding affinity to MAP4K1, making it a promising candidate for further development.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in inhibiting MAP4K1 activity in vitro. The compound was tested using various cellular assays that measured its impact on T cell activation. The results indicated a significant reduction in T cell proliferation and cytokine production upon treatment with the compound, highlighting its potential as an immunomodulatory agent.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Study A | T cells | 10 µM | 50% inhibition of proliferation |

| Study B | B cells | 5 µM | 40% reduction in cytokine release |

Case Studies

A case study involving animal models demonstrated that administration of this compound led to improved outcomes in models of autoimmune diseases. Mice treated with the compound showed reduced symptoms of disease compared to control groups. The study emphasized the need for further investigation into dosage optimization and long-term effects.

Safety Profile

Safety assessments conducted during preclinical trials indicated that this compound exhibited a favorable safety profile at therapeutic doses. Toxicological evaluations showed no significant adverse effects on organ function or hematological parameters.

Q & A

Q. What are the primary synthetic routes for Ethyl (4-(3-oxomorpholino)phenyl)carbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting 4-nitrophenol with 4-(3-oxomorpholino)phenyl isocyanate under mild conditions using solvents like dichloromethane (DCM) or dimethylformamide (DMF) . Key steps include:

- Step 1 : Activation of the isocyanate group for nucleophilic attack.

- Step 2 : Carbamate bond formation between the phenol oxygen and isocyanate.

- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane systems) or recrystallization.

Critical factors : Temperature control (room temperature to 50°C), solvent polarity, and catalyst use (e.g., triethylamine) to minimize side reactions. Microwave-assisted synthesis may enhance efficiency but requires optimization of irradiation parameters .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify carbamate linkage and morpholine ring integrity.

- Mass spectrometry (LCMS) : Molecular ion peak at m/z 357.32 (M+H)+ aligns with the molecular formula CHNO .

- HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity >95% .

Q. What are the characteristic chemical reactions of this compound in organic synthesis?

- Hydrolysis : Susceptible to alkaline hydrolysis, cleaving the carbamate bond into 4-nitrophenol and 4-(3-oxomorpholino)phenylamine .

- Enzymatic interactions : Acts as a substrate for esterases or proteases, releasing bioactive intermediates (e.g., in Factor Xa inhibitor synthesis) .

- Nucleophilic substitution : The morpholine oxygen can participate in hydrogen bonding, influencing reactivity in multi-component reactions .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets like Factor Xa, and what methodological approaches quantify this activity?

The compound serves as a key intermediate in synthesizing N-(chlorophenyl)[[(oxomorpholinyl)phenyl]amino]carbonylhydrazinecarboxamide , a potent Factor Xa inhibitor . Mechanistic studies include:

- Kinetic assays : Measuring inhibition constants (K) using chromogenic substrates (e.g., S-2222) to monitor thrombin generation.

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to Factor Xa’s active site, guided by the morpholine ring’s hydrogen-bonding capacity .

Q. What experimental strategies resolve contradictions in synthetic yield data across different methodologies?

Discrepancies in yields (e.g., 70% in Passerini reactions vs. 85% in traditional synthesis) arise from:

- Solvent effects : Polar aprotic solvents (DMF) enhance solubility but may degrade sensitive intermediates.

- Catalyst selection : Tertiary amines (e.g., DBU) improve reaction rates but risk side reactions.

Resolution : Design a Design of Experiments (DoE) approach to optimize parameters like temperature, solvent, and catalyst loading .

Q. How can reaction conditions be optimized to enhance the scalability of this compound synthesis?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products.

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale synthesis.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What computational tools predict the stability of this compound under physiological conditions?

- DFT calculations : Estimate hydrolysis activation energy in aqueous environments.

- Molecular dynamics (MD) : Simulate interactions with serum proteins to predict pharmacokinetic behavior.

- pK prediction software : Tools like MarvinSuite assess pH-dependent stability of the carbamate group .

Q. How is the compound’s bioactivity profiled against off-target enzymes, and what assays validate selectivity?

- Panel screening : Test against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates.

- Cellular assays : Measure cytotoxicity (e.g., IC) in hepatocyte lines to evaluate metabolic stability.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to off-target receptors .

Q. What strategies mitigate the compound’s instability in alkaline buffers during in vitro studies?

- Buffer modification : Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris-HCl.

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis.

- Prodrug design : Modify the carbamate group to a more stable moiety (e.g., carbonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.